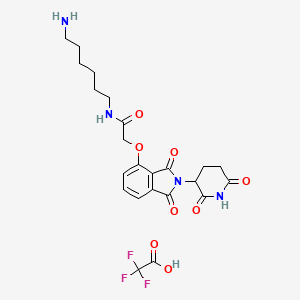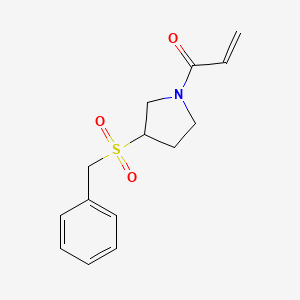
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
タリドミド-O-アミド-C6-NH2 (TFA): この化合物は、タリドミドベースのセレブロンプロテインリガンドとリンカーを組み合わせており、PROTAC(プロテオリシス標的化キメラ)の合成に有用な成分です .
作用機序
タリドミド-O-アミド-C6-NH2 (TFA) の作用機序は、E3ユビキチンリガーゼセレブロンプロテインに対するリガンドとしての役割にあります。この化合物はセレブロンプロテインに結合し、標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解を促進します。
生化学分析
Biochemical Properties
Thalidomide-O-amido-C6-NH2 (TFA) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the E3 ligase ligand, which is part of the compound .
Cellular Effects
Thalidomide-O-amido-C6-NH2 (TFA) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Thalidomide-O-amido-C6-NH2 (TFA) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thalidomide-O-amido-C6-NH2 (TFA) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thalidomide-O-amido-C6-NH2 (TFA) is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thalidomide-O-amido-C6-NH2 (TFA) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Thalidomide-O-amido-C6-NH2 (TFA) and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: タリドミド-O-アミド-C6-NH2 (TFA) の合成は、タリドミドベースのセレブロンプロテインリガンドとリンカーの結合を伴います。このプロセスには、一般的に以下のような手順が含まれます。
セレブロンプロテインリガンドの形成: セレブロンプロテインリガンドは、タリドミドから一連の化学反応によって得られます。
リンカーの付加: リンカーは、末端にアミン基を持つアルキル鎖であり、セレブロンプロテインリガンドに付加されます。
最終的な結合: 最終生成物であるタリドミド-O-アミド-C6-NH2 (TFA) は、セレブロンプロテインリガンド-リンカーをトリフルオロ酢酸 (TFA) と結合させることで得られます。TFAは、溶解性と安定性を向上させるために使用されます
工業生産方法: タリドミド-O-アミド-C6-NH2 (TFA) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。
バルク合成: セレブロンプロテインリガンドとリンカーの大規模合成。
精製: 高純度を確保するために、中間生成物の精製を実施します。
最終的な結合と包装: TFAとの結合と流通のための包装
化学反応の分析
反応の種類: タリドミド-O-アミド-C6-NH2 (TFA) は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特にアミン基で酸化反応を起こす可能性があります。
還元: タリドミド部分に存在するカルボニル基で、還元反応が起こる可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド
主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたタリドミド-O-アミド-C6-NH2 (TFA) の様々な誘導体が含まれます .
科学研究への応用
タリドミド-O-アミド-C6-NH2 (TFA) は、以下を含む幅広い科学研究用途があります。
化学: 標的タンパク質分解のためのPROTACの合成に使用されます。
生物学: タンパク質-タンパク質相互作用と細胞シグナル伝達経路に関する研究に使用されます。
医学: 癌や炎症性疾患における潜在的な治療用途について調査されています。
化学反応の分析
Types of Reactions: Thalidomide-O-amido-C6-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the Thalidomide moiety.
Substitution: Substitution reactions can take place at the amine and carbonyl groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C6-NH2 (TFA) with modified functional groups .
科学的研究の応用
Thalidomide-O-amido-C6-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
類似化合物との比較
類似化合物:
タリドミド-NH-C6-NH2: 類似の特性を持つ別のセレブロンプロテインリガンド-リンカー結合体。
タリドミド-4-OH: PROTAC合成に使用されるタリドミドベースのセレブロンプロテインリガンド。
E3リガーゼリガンド8: PROTACの形成に使用されるE3ユビキチンリガーゼのリガンド
独自性: タリドミド-O-アミド-C6-NH2 (TFA) は、その特異的なリンカー構造によって独自性があり、溶解性と安定性が向上しています。 これは、PROTACや、高い安定性と溶解性を必要とする他の用途の合成において特に効果的です .
特性
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGJZWEJKPKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)
![Methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905072.png)
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)
![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)
![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)


![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)
![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
